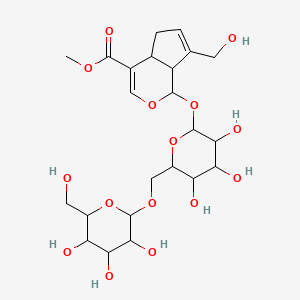

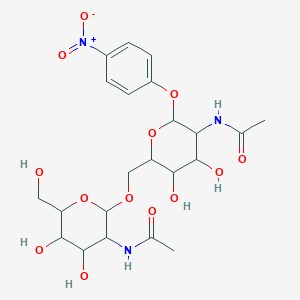

![molecular formula C46H62N4O11 B13398984 [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections, especially in patients with HIV/AIDS who cannot tolerate rifampin . It belongs to the rifamycin family of antibiotics and works by inhibiting the DNA-dependent RNA polymerase in bacteria, thereby blocking RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rifabutin involves several steps, starting with the synthesis of rifamycin-S, which is then brominated to form 3-bromine rifamycin-S. This intermediate is further processed through various reactions, including cooling, acid addition, and crystallization, to obtain rifabutin .

Industrial Production Methods: Industrial production of rifabutin typically involves the use of organic solvents like ethyl acetate and n-hexanes. The process includes refluxing, cooling, and vacuum drying to achieve the desired crystalline form of rifabutin .

Chemical Reactions Analysis

Types of Reactions: Rifabutin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its stability and efficacy.

Common Reagents and Conditions:

Oxidation: Often involves the use of oxidizing agents like potassium permanganate.

Reduction: Typically employs reducing agents such as sodium borohydride.

Substitution: Involves reagents like bromine and ethyl acetate.

Major Products Formed: The primary product formed from these reactions is rifabutin itself, which is then used in various pharmaceutical formulations .

Scientific Research Applications

Rifabutin has a wide range of scientific research applications:

Mechanism of Action

Rifabutin acts by inhibiting the DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death . The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective and selective .

Comparison with Similar Compounds

Rifampin: Another rifamycin antibiotic commonly used for tuberculosis treatment.

Rifapentine: Similar to rifampin but with a longer half-life, allowing for less frequent dosing.

Uniqueness of Rifabutin: Rifabutin is unique in its ability to be used in patients who cannot tolerate rifampin, particularly those with HIV/AIDS on antiretroviral therapy. It also has a broader spectrum of activity against Mycobacterium avium complex infections .

Properties

Molecular Formula |

C46H62N4O11 |

|---|---|

Molecular Weight |

847.0 g/mol |

IUPAC Name |

[2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57) |

InChI Key |

AZFBLLCNOQPJGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

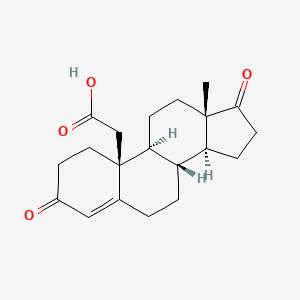

![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)

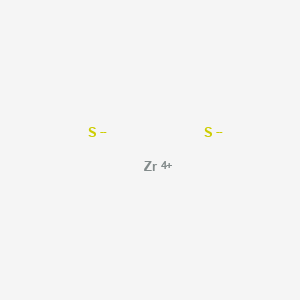

![1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride](/img/structure/B13398934.png)

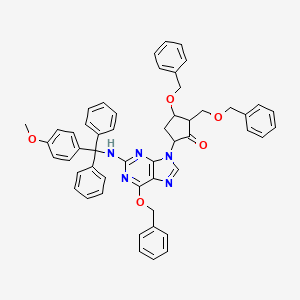

![Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13398940.png)

![Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)

![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)